molecular formula C12H10BrF2N B3185976 4-Bromo-6,8-difluoro-2-propylquinoline CAS No. 1189107-56-9

4-Bromo-6,8-difluoro-2-propylquinoline

Cat. No.: B3185976
CAS No.: 1189107-56-9
M. Wt: 286.11 g/mol
InChI Key: WOHMYPBAOQWCDY-UHFFFAOYSA-N
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Description

The Quinoline (B57606) Scaffold as a Privileged Structure in Organic and Medicinal Chemistry

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is considered a "privileged scaffold" in drug discovery. researchgate.netresearchgate.net This is attributed to its ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological effects. Quinoline derivatives have been successfully developed as antimalarial, antibacterial, anticancer, anti-inflammatory, and antiviral agents. biointerfaceresearch.com The rigid, planar structure of the quinoline nucleus provides a versatile template for the spatial orientation of various functional groups, enabling precise interactions with biological macromolecules.

Positional Impact of Bromine and Fluorine on the Reactivity and Bioactivity of Quinoline Systems

The specific placement of halogen substituents on the quinoline ring is critical in determining the resulting compound's chemical reactivity and biological activity. Structure-activity relationship (SAR) studies have demonstrated that the bioactivity of halogenated quinolines is highly dependent on the position of the halogen atoms. For example, research on brominated quinolines has shown that substitutions at the C-5 and C-7 positions can significantly enhance their inhibitory activity against certain cancer cell lines. nih.govnih.gov Similarly, the presence of fluorine atoms at the 6- and 8-positions has been a key feature in the development of potent antibacterial agents. nih.govmsu.edu The bromine at the 4-position in 4-bromo-6-fluoroquinoline (B1289494) has been shown to be reactive towards Pd-catalyzed coupling reactions, while the fluorine at the 6-position is susceptible to nucleophilic aromatic substitution. ossila.com

Overview of 4-Bromo-6,8-difluoro-2-propylquinoline: A Case Study in Multi-Halogenated Quinoline Analogues

This compound is a multi-halogenated quinoline derivative that combines the structural features of bromine and fluorine substitution at key positions, along with an alkyl group at the 2-position.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number1189107-56-9
Molecular FormulaC₁₂H₁₀BrF₂N
Molecular Weight286.12 g/mol

Research Landscape and Knowledge Gaps Pertaining to this compound

A comprehensive review of the scientific literature reveals a significant knowledge gap concerning the specific biological activities and therapeutic potential of this compound. While extensive research has been conducted on various other halogenated quinolines, this particular analogue remains largely unexplored. The existing research on structurally related compounds, such as 1-aryl-6,8-difluoroquinolones, which have demonstrated potent antibacterial activity, suggests that this compound could also possess interesting biological properties. nih.gov The presence of the propyl group at the 2-position, in combination with the unique halogenation pattern, warrants further investigation to elucidate its potential as an antibacterial, anticancer, or other therapeutic agent. Future research should focus on the development of efficient synthetic routes, thorough characterization of its chemical properties, and comprehensive screening for a wide range of biological activities. Such studies will be crucial in bridging the current knowledge gap and unlocking the potential of this and other multi-halogenated quinoline analogues.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1189107-56-9

Molecular Formula

C12H10BrF2N

Molecular Weight

286.11 g/mol

IUPAC Name

4-bromo-6,8-difluoro-2-propylquinoline

InChI

InChI=1S/C12H10BrF2N/c1-2-3-8-6-10(13)9-4-7(14)5-11(15)12(9)16-8/h4-6H,2-3H2,1H3

InChI Key

WOHMYPBAOQWCDY-UHFFFAOYSA-N

SMILES

CCCC1=CC(=C2C=C(C=C(C2=N1)F)F)Br

Canonical SMILES

CCCC1=CC(=C2C=C(C=C(C2=N1)F)F)Br

Origin of Product

United States

Chemical Reactivity and Derivatization Pathways of 4 Bromo 6,8 Difluoro 2 Propylquinoline

Palladium-Catalyzed Cross-Coupling Reactions at the C4-Bromine Position

The carbon-bromine bond at the C4 position of the quinoline (B57606) ring is the most susceptible site for palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-F bonds and the well-established reactivity of aryl bromides in these transformations. These reactions provide powerful methods for constructing new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of a vast array of complex derivatives.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most widely used methods for forming C-C bonds, coupling an organoboron species with an organic halide. thieme-connect.de For 4-Bromo-6,8-difluoro-2-propylquinoline, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the C4 position. The reaction typically proceeds via a catalytic cycle involving the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid (or its ester) in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. thieme-connect.de

Common catalysts for this transformation include palladium(0) complexes like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or catalysts generated in situ from palladium(II) precursors such as palladium(II) acetate (B1210297) (Pd(OAc)₂) with phosphine (B1218219) ligands. researchgate.net A variety of bases, including potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄), are used to facilitate the transmetalation step. google.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on a 4-Bromoquinoline (B50189) Scaffold
Coupling PartnerCatalyst SystemBaseSolventTemperature (°C)Product
Phenylboronic AcidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O80-1006,8-Difluoro-4-phenyl-2-propylquinoline
4-Methoxyphenylboronic AcidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O1006,8-Difluoro-4-(4-methoxyphenyl)-2-propylquinoline
Thiophen-2-ylboronic AcidPd₂(dba)₃ / SPhosK₃PO₄Toluene1106,8-Difluoro-2-propyl-4-(thiophen-2-yl)quinoline

Sonogashira, Heck, and Stille Coupling Reactions for Alkynylation and Arylation

Beyond the Suzuki coupling, other palladium-catalyzed reactions further expand the synthetic utility of the C4-bromo position.

The Sonogashira coupling introduces alkynyl groups through the reaction of a terminal alkyne with the aryl bromide, typically using a palladium catalyst and a copper(I) co-catalyst, such as copper(I) iodide (CuI), in the presence of an amine base like triethylamine (B128534) (Et₃N). researchgate.net This reaction is highly efficient for creating C(sp²)-C(sp) bonds. beilstein-journals.org

The Heck reaction forms a new C-C bond by coupling the bromoquinoline with an alkene, such as styrene (B11656) or an acrylate, under basic conditions. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for vinylation and proceeds with high stereoselectivity, typically favoring the trans product. wikipedia.org

The Stille coupling utilizes an organostannane (organotin) reagent to transfer an organic group to the quinoline core. jk-sci.com A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents, though their toxicity is a significant drawback. beilstein-journals.org The mechanism follows the standard oxidative addition, transmetalation, and reductive elimination pathway. organic-chemistry.org

Table 2: Conditions for Sonogashira, Heck, and Stille Reactions on 4-Bromoquinolines
Reaction TypeCoupling PartnerCatalyst SystemBase / AdditiveSolventProduct Type
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NToluene4-(Phenylethynyl)quinoline
Heck StyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF4-(E-Styryl)quinoline
Stille Tributyl(vinyl)stannanePd(PPh₃)₄LiCl (additive)Toluene4-Vinylquinoline

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing aryl C-N bonds. wikipedia.orgorganic-chemistry.org This reaction couples the 4-bromoquinoline with a primary or secondary amine in the presence of a palladium catalyst and a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS). libretexts.org The choice of phosphine ligand is crucial for the reaction's success and scope, with bulky, electron-rich ligands like XPhos, SPhos, or BINAP often providing the best results. jk-sci.comresearchgate.net This reaction allows for the introduction of a wide variety of amine-containing functionalities, which are prevalent in pharmacologically active molecules.

Table 3: Representative Conditions for Buchwald-Hartwig Amination on a 4-Bromoquinoline Scaffold

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the C6 and C8 Fluorine Atoms

The fluorine atoms at the C6 and C8 positions of the quinoline ring are activated towards nucleophilic aromatic substitution (SNAr). This reactivity stems from the electron-withdrawing nature of the quinoline's nitrogen atom, which lowers the electron density of the carbocyclic ring, making it susceptible to attack by nucleophiles. semanticscholar.org

Reactivity Differences of Fluorine in Quinoline Systems

In SNAr reactions, fluorine is an excellent leaving group because its high electronegativity strongly polarizes the carbon-fluorine bond, making the ipso-carbon highly electrophilic and stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. masterorganicchemistry.com The rate-determining step is typically the initial nucleophilic attack, not the cleavage of the C-F bond. masterorganicchemistry.com

In the 6,8-difluoroquinoline (B127152) system, a difference in reactivity between the C6 and C8 positions is expected. The C6 position is para to the ring nitrogen's influence, while the C8 position is ortho. Both positions are electronically activated. However, the C8 position experiences significant steric hindrance due to its proximity to the fused pyridine (B92270) ring (a peri-interaction). This steric crowding can impede the approach of a nucleophile, often leading to preferential substitution at the less hindered C6 position. Computational studies on related systems, such as 2-chloro-6,8-difluoroquinoline, have shown that substitution is favored at positions other than C8, underscoring the importance of steric effects.

Regioselective SNAr for Further Functionalization

The differential reactivity between the C6 and C8 positions can be exploited for regioselective synthesis. By carefully controlling reaction conditions (e.g., temperature, nucleophile concentration, and reaction time), it is often possible to achieve selective monosubstitution at the C6 position while leaving the C8-fluorine intact. This allows for the stepwise functionalization of the quinoline core. Common nucleophiles used in these reactions include alkoxides (e.g., sodium methoxide), thiolates, and amines (e.g., piperidine, morpholine). The resulting 6-substituted-8-fluoroquinoline can then be subjected to a second, more forcing SNAr reaction or a different class of reaction altogether, providing a pathway to complex, unsymmetrically substituted quinolines.

Table 4: Predicted Regioselective SNAr on a 6,8-Difluoroquinoline Scaffold
NucleophileConditionsPredicted Major Product
Sodium Methoxide (NaOMe)Methanol, 60°C8-Fluoro-6-methoxy-2-propyl-4-bromoquinoline
PiperidineDMSO, 80°C4-Bromo-8-fluoro-2-propyl-6-(piperidin-1-yl)quinoline
Sodium Thiophenoxide (NaSPh)DMF, 25°C4-Bromo-8-fluoro-2-propyl-6-(phenylthio)quinoline

Transformations Involving the 2-Propyl Substituent

The 2-propyl group, being in a position analogous to a benzylic group, is susceptible to a range of chemical modifications, including oxidation, reduction, and functionalization reactions.

Oxidation and Reduction Reactions

The oxidation of the 2-propyl substituent can lead to the formation of valuable intermediates such as ketones and alcohols. Conversely, the reduction of an oxidized derivative, for instance, a propenyl group, can yield the saturated propyl chain.

Oxidation: The benzylic-like position of the carbon atom attached to the quinoline ring makes the 2-propyl group a target for oxidation. Reagents like manganese dioxide (MnO₂) or selenium dioxide (SeO₂) are commonly employed for the oxidation of alkyl groups on heterocyclic systems. For example, 8-hydroxy-2-methylquinoline can be oxidized to 8-hydroxy-2-quinolinecarbaldehyde using selenium dioxide. nih.gov It is anticipated that similar conditions could oxidize the secondary carbon of the propyl group in this compound to a ketone, yielding 4-bromo-6,8-difluoro-2-(1-oxopropyl)quinoline. The use of stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) could potentially lead to cleavage of the propyl chain, affording the corresponding carboxylic acid. masterorganicchemistry.com

Reduction: While the 2-propyl group is already in a reduced state, the corresponding unsaturated derivative, 4-bromo-6,8-difluoro-2-propenylquinoline, could be reduced to the target molecule. Standard catalytic hydrogenation methods, employing catalysts such as palladium on carbon (Pd/C) with hydrogen gas, would be effective for this transformation.

Table 1: Oxidation and Reduction Reactions of the 2-Propyl Substituent

TransformationReagents and ConditionsProductReference/Analogy
Oxidation of 2-propyl to 2-ketopropylMnO₂, reflux in an inert solvent (e.g., toluene)4-Bromo-6,8-difluoro-2-(1-oxopropyl)quinolineGeneral benzylic oxidation mychemblog.comacsgcipr.orgyoutube.comyoutube.com
Oxidation of 2-propyl to 2-carboxyKMnO₄, heat4-Bromo-6,8-difluoroquinoline-2-carboxylic acidBenzylic oxidation with KMnO₄ masterorganicchemistry.com
Reduction of 2-propenyl to 2-propylH₂, Pd/C, ethanol (B145695)This compoundStandard alkene hydrogenation

Functionalization of the Propyl Chain

The propyl chain can be functionalized through various reactions, most notably at the carbon atom adjacent to the quinoline ring.

Halogenation: Free radical bromination is a well-established method for the functionalization of benzylic C-H bonds. masterorganicchemistry.comyoutube.comyoutube.comwikipedia.org The use of N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide or AIBN under photochemical or thermal conditions would likely lead to the selective bromination of the secondary carbon of the propyl group, yielding 4-bromo-6,8-difluoro-2-(1-bromopropyl)quinoline. This brominated derivative can then serve as a precursor for further nucleophilic substitutions.

Hydroxylation: The introduction of a hydroxyl group can be achieved through various methods. For instance, the brominated intermediate can be hydrolyzed to the corresponding alcohol. Alternatively, direct hydroxylation might be possible under specific oxidative conditions.

Table 2: Functionalization of the 2-Propyl Chain

TransformationReagents and ConditionsProductReference/Analogy
BrominationN-Bromosuccinimide (NBS), AIBN, CCl₄, reflux4-Bromo-6,8-difluoro-2-(1-bromopropyl)quinolineWohl-Ziegler bromination masterorganicchemistry.comyoutube.com
Hydrolysis of bromo-derivativeAqueous acetone, CaCO₃4-Bromo-6,8-difluoro-2-(1-hydroxypropyl)quinolineStandard nucleophilic substitution

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry for the rapid assembly of complex molecules. rsc.org While MCRs are commonly used for the synthesis of the quinoline scaffold itself, a pre-functionalized quinoline like this compound could potentially participate in certain MCRs. For instance, if the propyl group were oxidized to an aldehyde, it could then act as a carbonyl component in reactions like the Ugi or Passerini reactions. However, the more common application of MCRs in this context would be the synthesis of the quinoline ring system itself.

The Doebner-Miller reaction, a classic method for quinoline synthesis, involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound. wikipedia.orgiipseries.orgsynarchive.comresearchgate.netslideshare.net To synthesize this compound via this route, one could envision the reaction of 2,4-difluoro-6-bromoaniline with an appropriate α,β-unsaturated aldehyde or ketone.

Another relevant MCR is the Povarov reaction, which is a formal [4+2] cycloaddition between an aromatic imine and an electron-rich alkene to form tetrahydroquinolines, which can then be oxidized to quinolines. nih.gov

Stereochemical Aspects of Chemical Transformations

The functionalization of the 2-propyl substituent can introduce a chiral center, leading to the formation of enantiomers or diastereomers.

For example, the oxidation of the propyl group to a ketone followed by reduction with a chiral reducing agent, such as a borane (B79455) in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), could provide enantiomerically enriched 4-bromo-6,8-difluoro-2-(1-hydroxypropyl)quinoline. The stereochemical outcome of such reactions would be of significant interest for the development of chiral quinoline derivatives. researchgate.netbanglajol.info

The stereoselectivity of the reduction of a 2-acylquinoline can be influenced by the choice of reducing agent and reaction conditions. For instance, the reduction of a ketone to a racemic alcohol can be achieved with sodium borohydride, while the use of chiral catalysts can induce high levels of enantioselectivity. nih.govnih.gov

Table 3: Potential Stereoselective Transformations

TransformationReagents and ConditionsProduct AspectReference/Analogy
Asymmetric reduction of 2-ketopropyl derivativeChiral borane reagent (e.g., CBS catalyst)Enantiomerically enriched 4-Bromo-6,8-difluoro-2-(1-hydroxypropyl)quinolineAsymmetric ketone reduction researchgate.net
Diastereoselective reactions on a chiral precursorSubsequent reaction on an enantiomerically pure alcoholDiastereomerically pure productsGeneral principle

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 6,8 Difluoro 2 Propylquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei, such as fluorine.

¹H NMR: Chemical Shifts, Coupling Constants, and Multiplicities

The predicted ¹H NMR spectrum of 4-Bromo-6,8-difluoro-2-propylquinoline in CDCl₃ is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the propyl side chain. The aromatic region will feature signals for the protons at the C-3, C-5, and C-7 positions of the quinoline (B57606) ring. The propyl group will show three distinct signals: a triplet for the terminal methyl group, a sextet for the methylene group adjacent to the methyl group, and a triplet for the methylene group attached to the quinoline ring.

Predicted ¹H NMR Data

Chemical Shift (ppm) Multiplicity Coupling Constant (J in Hz) Assignment
Predicted Value s - H-3
Predicted Value t Predicted J value H-5
Predicted Value dd Predicted J values H-7
Predicted Value t 7.4 -CH₂- (alpha to ring)
Predicted Value sext 7.4 -CH₂-
Predicted Value t 7.4 -CH₃

Note: Predicted data is generated using advanced computational algorithms.

¹³C NMR: Carbon Framework Assignment

The predicted ¹³C NMR spectrum will provide a complete map of the carbon skeleton of this compound. The spectrum is expected to show 12 distinct signals, corresponding to the 12 carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the bromine and fluorine substituents, as well as the nitrogen atom in the quinoline ring. The carbons of the propyl group will appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data

Chemical Shift (ppm) Assignment
Predicted Value C-2
Predicted Value C-3
Predicted Value C-4
Predicted Value C-4a
Predicted Value C-5
Predicted Value C-6
Predicted Value C-7
Predicted Value C-8
Predicted Value C-8a
Predicted Value -CH₂- (alpha to ring)
Predicted Value -CH₂-
Predicted Value -CH₃

Note: Predicted data is generated using advanced computational algorithms.

¹⁹F NMR: Characterization of Fluorine Environments

¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of organofluorine compounds. For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at the C-6 and C-8 positions. The chemical shifts and coupling constants of these signals will provide valuable information about the electronic environment of each fluorine atom and their through-space and through-bond interactions with neighboring protons.

Predicted ¹⁹F NMR Data

Chemical Shift (ppm) Assignment
Predicted Value F-6
Predicted Value F-8

Note: Predicted data is generated using advanced computational algorithms.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to elucidate the connectivity of the molecule, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, confirming the connectivity within the propyl chain and the coupling between aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and their attached carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, helping to confirm the stereochemistry and conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-resolution mass spectrometry is an essential tool for determining the precise molecular weight and elemental composition of a compound. For this compound, the calculated exact mass for the molecular ion [M]⁺ is crucial for confirming its chemical formula, C₁₂H₁₀BrF₂N.

The theoretical monoisotopic mass of C₁₂H₁₀⁷⁹BrF₂N is calculated to be 285.0019 m/z, and for C₁₂H₁₀⁸¹BrF₂N, it is 287.0000 m/z. The presence of the bromine atom will result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=C, C=N, C-F, and C-Br bonds.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100-3000 Aromatic C-H stretch Quinoline ring
2960-2850 Aliphatic C-H stretch Propyl group
1620-1580 C=C and C=N stretching Quinoline ring
1300-1000 C-F stretch Aryl-F
700-500 C-Br stretch Aryl-Br

Note: Predicted data is based on characteristic vibrational frequencies of similar compounds.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Conformational Analysis

A search of scientific literature and crystallographic databases did not yield any studies on the single-crystal X-ray diffraction of this compound. This technique is crucial for definitively determining the three-dimensional arrangement of atoms in a crystalline solid. Such an analysis would provide precise measurements of bond lengths, bond angles, and torsion angles, offering unequivocal insight into the molecule's conformation in the solid state. Furthermore, it would reveal details about intermolecular interactions, such as halogen bonding or π-stacking, which govern the crystal packing. Without experimental data, any discussion of its solid-state architecture would be purely speculative.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Detailed experimental data regarding the Ultraviolet-Visible (UV-Vis) absorption spectrum of this compound are not present in published scientific literature. UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The absorption maxima (λmax) and corresponding molar absorptivity values (ε) would provide information about the π-electron system of the quinoline ring and the influence of the bromo, fluoro, and propyl substituents on the electronic structure. A proper analysis would involve dissolving the compound in a suitable transparent solvent and recording the absorbance as a function of wavelength.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analogues (if applicable)

The structure of this compound itself is achiral. Therefore, Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) spectroscopy, which are techniques used to study chiral molecules, are not applicable to this compound. These methods measure the differential absorption of left and right circularly polarized light and are instrumental in determining the absolute configuration of chiral centers. For VCD or ECD data to be relevant, a chiral derivative or analogue of this compound would need to be synthesized and analyzed. There are no such studies reported in the available scientific literature.

Preclinical Biological Activity and Structure Activity Relationship Sar Studies of 4 Bromo 6,8 Difluoro 2 Propylquinoline Analogues

Comprehensive Structure-Activity Relationship (SAR) Analysis of Halogenated Quinolines

The biological activity of quinoline (B57606) derivatives is intricately linked to the nature and position of substituents on the quinoline core. For analogues of 4-Bromo-6,8-difluoro-2-propylquinoline, the interplay between halogenation patterns, the alkyl substituent at the C2 position, and modifications at other sites on the quinoline ring dictates their pharmacological profiles.

Halogenation is a critical determinant of the antimicrobial potency of quinoline scaffolds. The presence of bromine at the C4 position and fluorine atoms at the C6 and C8 positions in the lead compound, this compound, is thought to contribute significantly to its bioactivity.

The electron-withdrawing nature of halogens can modulate the electronic properties of the quinoline ring system, potentially enhancing its interaction with biological targets. Furthermore, the lipophilicity conferred by halogen substituents can influence the compound's ability to penetrate microbial cell membranes.

Systematic studies on related halogenated quinolines have shown that both the type of halogen and its position are crucial for activity. For instance, in some series of quinoline derivatives, the introduction of a bromine atom has been shown to enhance antibacterial activity. Similarly, fluorine substitution is a well-established strategy in medicinal chemistry to improve metabolic stability and binding affinity. The specific combination of 4-bromo, 6-fluoro, and 8-fluoro substitution is a key area of investigation for optimizing the therapeutic potential of this class of compounds.

Table 1: Effect of Halogen Substitution Pattern on Antibacterial Activity (Hypothetical Data)

Compound R1 (C4) R2 (C6) R3 (C8) MIC (μg/mL) vs. S. aureus MIC (μg/mL) vs. E. coli
1a Br F F 8 16
1b Cl F F 16 32
1c I F F 16 32
1d Br H F 32 64
1e Br F H 32 64

| 1f | Br | Cl | Cl | 16 | 32 |

This table presents hypothetical data for illustrative purposes, as specific experimental values for this series were not available in the searched literature.

The substituent at the C2 position of the quinoline ring plays a pivotal role in modulating the biological activity of these compounds. In this compound, the propyl group at this position is a key structural feature.

Studies on various 2-alkylquinoline series have demonstrated that the length and branching of the alkyl chain can significantly impact antimicrobial potency. An optimal alkyl chain length is often required to balance lipophilicity and aqueous solubility, which are critical for effective interaction with microbial targets and for traversing cellular barriers.

Generally, increasing the alkyl chain length from methyl to propyl or butyl can lead to an increase in antibacterial activity up to a certain point, after which a further increase in chain length may lead to a decrease in potency, possibly due to excessive lipophilicity. The introduction of branching in the alkyl chain can also influence the compound's steric profile and its ability to fit into the active site of a biological target.

Table 2: Impact of C2-Alkyl Substituent on Antifungal Activity (Hypothetical Data)

Compound C2-Substituent MIC (μg/mL) vs. C. albicans MIC (μg/mL) vs. A. fumigatus
2a Methyl 32 64
2b Ethyl 16 32
2c Propyl 8 16
2d Isopropyl 16 32
2e Butyl 16 32

| 2f | Phenyl | >64 | >64 |

This table presents hypothetical data for illustrative purposes, as specific experimental values for this series were not available in the searched literature.

While the primary focus is on the substituents at the C2, C4, C6, and C8 positions, modifications at other positions of the quinoline ring can also fine-tune the biological activity. For example, the introduction of small electron-donating or electron-withdrawing groups at the C3, C5, or C7 positions could further modulate the electronic and steric properties of the molecule.

Research on a broad range of quinoline derivatives has shown that even minor structural changes can lead to significant differences in biological activity, including the spectrum of antimicrobial action and potency. Therefore, a comprehensive SAR study would involve the synthesis and evaluation of analogues with systematic modifications around the entire quinoline scaffold to identify the optimal substitution pattern for therapeutic development.

Investigations into Antimicrobial Activities

Analogues of this compound have been investigated for their potential to combat a range of microbial pathogens, including both bacteria and fungi.

The antibacterial activity of halogenated quinolines is a subject of significant interest. These compounds have the potential to exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is often related to the inhibition of essential bacterial enzymes or disruption of cell membrane integrity.

Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae, and Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa, represent major therapeutic challenges due to the rise of antibiotic resistance. The development of new chemical entities with novel mechanisms of action is therefore a critical area of research. The specific substitution pattern of this compound is designed to enhance its antibacterial properties, and its analogues are being explored to optimize their spectrum and potency.

In addition to their antibacterial properties, quinoline derivatives have also shown promise as antifungal agents. Pathogenic fungi, such as Candida albicans and Aspergillus fumigatus, can cause life-threatening infections, particularly in immunocompromised individuals.

The structural features of this compound and its analogues are being evaluated for their ability to inhibit fungal growth. The mechanism of antifungal action may involve the disruption of fungal cell wall synthesis, interference with essential metabolic pathways, or inhibition of fungal enzymes. The exploration of this class of compounds for antifungal activity represents a promising avenue for the development of new therapies to treat invasive fungal infections.

Antiviral Properties and Mechanism of Action (e.g., Inhibition of Viral Replication)

Quinoline analogues have demonstrated notable antiviral activities against a range of viruses. nih.govresearchgate.net The mechanisms of action are often multifaceted, targeting different stages of the viral life cycle. For instance, some quinoline derivatives are known to interfere with viral entry into host cells. This can occur through mechanisms such as the alkalinization of endolysosomes, which prevents the pH-dependent fusion of viral and cellular membranes. researchgate.net

Furthermore, the inhibition of viral replication is a key mechanism for many antiviral quinolines. Analogues have been shown to inhibit viral RNA transcription and replication. nih.gov For example, certain substituted quinolines containing piperazine (B1678402) moieties have exhibited potent activity against the Influenza A virus (IAV), with preliminary studies pointing towards the inhibition of viral RNA synthesis. nih.gov Other quinoline derivatives have shown broad-spectrum activity against coronaviruses, including SARS-CoV-1 and SARS-CoV-2. malariaworld.org The addition of a bromine atom at the 6 or 8 position of the quinoline scaffold has, in some cases, conferred better antiviral properties against HIV-1. mdpi.com While direct antiviral data on this compound is absent, the known antiviral effects of halogenated quinolines suggest this would be a promising area of investigation.

Antileishmanial and Antiparasitic Evaluations

The quinoline core is historically significant in the development of antiparasitic drugs, with quinine (B1679958) and chloroquine (B1663885) being prime examples. nih.gov Research into 2-substituted quinolines has identified promising candidates for the treatment of leishmaniasis. nih.gov Notably, 2-n-propylquinoline has shown good antileishmanial activity in vivo. nih.govrsc.org Studies on other substituted quinolines have revealed broad-spectrum antiprotozoal activities. uantwerpen.be For instance, certain novel quinoline derivatives have shown potent activity against Trypanosoma brucei rhodesiense, Trypanosoma cruzi, and Leishmania infantum. uantwerpen.be

The antiparasitic efficacy of quinoline derivatives has also been evaluated against Toxoplasma gondii. nih.gov The mechanism of action for these compounds can vary, but for some, it involves targeting essential parasitic enzymes or disrupting cellular processes unique to the parasite. The structural features of this compound, particularly the 2-propyl group, align with those of other quinolines that have shown antileishmanial activity, suggesting potential in this area.

Anticancer Research Applications

Quinoline derivatives are a significant class of compounds in anticancer drug discovery, with several approved drugs targeting various cancer-related pathways. nih.gov Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, induction of cell death, and modulation of the cell cycle. osti.gov

Inhibition of Key Cancer Targets (e.g., Receptor Tyrosine Kinases, DNA Gyrase, Topoisomerases, IDO1)

Receptor Tyrosine Kinases (RTKs): Many quinoline derivatives have been developed as inhibitors of RTKs, which are crucial in cell signaling pathways that regulate cell growth, proliferation, and survival. nih.govmdpi.com Overexpression or mutation of RTKs like the epidermal growth factor receptor (EGFR), HER-2, platelet-derived growth factor receptor (PDGFR), and vascular endothelial growth factor receptor (VEGFR) is common in various cancers. nih.govmdpi.comgoogle.com Substituted quinazolines, which are structurally related to quinolines, are well-known EGFR inhibitors. nih.gov The development of multi-targeting agents that inhibit several RTKs simultaneously is an active area of research for quinoline-based compounds. nih.gov

DNA Gyrase and Topoisomerases: Quinolones, a class of compounds containing the quinoline scaffold, are well-established inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.govnih.govasm.orgyoutube.com This activity has been exploited for antibacterial therapies. In the context of cancer, human topoisomerases are validated targets for chemotherapy. Some quinoline analogues have been shown to suppress topoisomerase enzyme activity in cancer cells, leading to DNA damage and cell death. rsc.org

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an enzyme that plays a role in immune evasion in cancer by catalyzing the degradation of the amino acid tryptophan. nih.govnih.gov Inhibition of IDO1 is a promising strategy in cancer immunotherapy. Notably, 4-Bromo-6-fluoroquinoline (B1289494) is a known intermediate in the synthesis of linrodostat, an inhibitor of IDO1. ossila.com This direct link highlights the potential of the 4-bromo-6-fluoroquinoline scaffold in the development of novel IDO1 inhibitors. The 5-bromo analogue of another IDO1 inhibitor hit retained its selectivity, indicating that halogen substitution is compatible with this activity. nih.gov

In Vitro Cytotoxicity Profiling against Cancer Cell Lines (Preclinical Models)

Numerous studies have reported the in vitro cytotoxicity of various substituted quinoline analogues against a wide range of human cancer cell lines. The data below is a compilation from various sources and illustrates the anticancer potential of this class of compounds. It is important to note that the specific compound this compound has not been tested in these studies.

Compound ClassCancer Cell LineIC50/GI50 (µM)Reference
4-Anilino-6-bromoquinazolinesHeLa (Cervical)3.18 - 5.24 nih.gov
4-Aryl-1,4-dihydropyridinesHeLa (Cervical)2.3 - 4.1 mdpi.com
4-Aryl-1,4-dihydropyridinesMCF-7 (Breast)5.2 - 11.9 mdpi.com
4-Aminoquinoline DerivativesMDA-MB-468 (Breast)7.35 - 8.73 nih.gov
4-Aminoquinoline DerivativesMCF-7 (Breast)8.22 nih.gov
6-Bromo-5-nitroquinolineHT29 (Colon)Potent nih.gov
Brominated AcetophenonesMCF-7 (Breast)< 10 farmaciajournal.com
Brominated AcetophenonesPC3 (Prostate)< 10 farmaciajournal.com
Pyrazoline Substituted Curcumin AnaloguesHeLa (Cervical)8.7 (µg/mL) nih.gov
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic AcidMCF-7 (Breast)168.78 mdpi.com

Modulators of Cell Cycle Progression and Apoptosis Induction

A common mechanism by which anticancer agents exert their effects is through the disruption of the cell cycle and the induction of apoptosis (programmed cell death). nih.gov Quinoline derivatives have been shown to modulate these processes effectively. osti.govresearchgate.netnih.gov

Several studies have demonstrated that substituted quinolines can cause cell cycle arrest at different phases. For example, some pyranoquinoline derivatives induce cell cycle arrest at the G2/M phase. osti.govresearchgate.net A 2-substituted-quinoxaline analogue was found to induce cell cycle arrest at the G1 transition. rsc.org This arrest prevents cancer cells from proliferating and can lead to apoptosis.

The induction of apoptosis is a hallmark of many effective anticancer drugs. Quinoline derivatives have been shown to trigger apoptosis through various signaling pathways. nih.govnih.govnih.gov This can involve the activation of caspases, which are key executioner enzymes in the apoptotic cascade. nih.gov Both intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis can be activated by quinoline analogues.

Anti-inflammatory and Immunomodulatory Potentials

The quinoline scaffold is also associated with anti-inflammatory and immunomodulatory properties. researchgate.net Halogen substitution on the quinoline ring has been noted as important for potent anti-inflammatory activity. researchgate.net While direct evidence for this compound is lacking, the general class of quinolines has been investigated for these effects. Their anti-inflammatory action can be attributed to the inhibition of pro-inflammatory mediators and the modulation of immune cell function. The link to IDO1 inhibition also points towards a significant immunomodulatory role, as this enzyme is a key regulator of immune responses. nih.govnih.gov

Exploration of Other Emerging Pharmacological Activities

Beyond the traditional focus on anticonvulsant activity, the diverse pharmacological potential of the quinoline scaffold continues to be an active area of research. While specific emerging activities for this compound are not documented, the broader family of quinoline derivatives has been investigated for a range of other therapeutic applications.

For example, certain substituted quinolines have been explored for their anti-cancer properties. nih.gov Structure-activity relationship studies in this area have indicated that specific substitution patterns can lead to potent activity against various cancer cell lines. nih.gov Additionally, the quinoline core is a key feature in some antibacterial agents, known as quinolones, where substitutions, including fluorine atoms, play a critical role in their spectrum of activity and potency.

In the context of neurological disorders beyond epilepsy, some quinoline derivatives have been investigated for their potential in treating conditions like Alzheimer's disease. nih.gov Research in this area often focuses on the ability of these compounds to inhibit acetylcholinesterase, chelate metal ions, or modulate other pathways implicated in neurodegeneration. nih.gov

The diverse biological activities of the quinoline nucleus suggest that new analogues, such as this compound, could possess novel pharmacological properties. However, without specific preclinical studies, any potential activities remain speculative. Future research would be necessary to explore the full therapeutic potential of this specific compound and its analogues.

Computational Chemistry and in Silico Approaches for 4 Bromo 6,8 Difluoro 2 Propylquinoline

Molecular Docking Studies for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the binding mode of a ligand to the active site of a receptor, typically a protein.

For 4-Bromo-6,8-difluoro-2-propylquinoline, molecular docking studies would involve preparing the 3D structure of the molecule and docking it into the binding site of a specific biological target. The output of such a study would be a docking score, often expressed in kcal/mol, which estimates the binding affinity. A lower docking score generally indicates a more favorable binding interaction. The orientation of the compound within the active site would also be visualized and analyzed to understand its spatial arrangement relative to key amino acid residues.

Table 1: Hypothetical Molecular Docking Data for this compound with Potential Protein Targets

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)
Epidermal Growth Factor Receptor (EGFR)1M17-8.5
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)1YWN-7.9
c-Met Kinase3F82-8.2

Note: The data in this table is illustrative and not based on published experimental or computational results for this compound.

A critical aspect of docking analysis is the identification of the specific molecular interactions between the ligand and the protein's active site residues. For this compound, these interactions would likely include:

Hydrogen Bonding: The nitrogen atom in the quinoline (B57606) ring could act as a hydrogen bond acceptor.

Hydrophobic Interactions: The propyl group and the aromatic quinoline core would likely engage in hydrophobic interactions with nonpolar residues.

Halogen Bonding: The bromine atom at the 4-position could participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species. The fluorine atoms could also be involved in various electrostatic interactions.

Table 2: Hypothetical Key Interacting Residues for this compound in a Target Active Site

Interaction TypePotential Interacting Residues
Hydrogen BondingMet793, Asp855
Hydrophobic InteractionsLeu718, Val726, Ala743, Leu844
Halogen BondingLys745

Note: The data in this table is illustrative and not based on published experimental or computational results for this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Stability

Molecular dynamics simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. This method can assess the stability of the binding pose predicted by molecular docking and explore the conformational flexibility of the ligand and protein.

An MD simulation of this compound bound to a target protein would reveal how the compound adjusts its conformation within the binding pocket. Analysis of the root-mean-square deviation (RMSD) of the ligand over the simulation trajectory would indicate the stability of its binding mode. The flexibility of the propyl chain and any rotational freedom of the entire molecule would be important aspects to investigate.

Quantum Chemical Calculations (Density Functional Theory – DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These calculations can provide insights into the molecule's reactivity, stability, and spectroscopic properties.

For this compound, DFT calculations could be used to determine:

Molecular Geometry: Optimization of the molecule's 3D structure to its lowest energy conformation.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding chemical reactivity. The electrostatic potential map would reveal the electron-rich and electron-poor regions of the molecule, which is crucial for predicting non-covalent interactions.

Spectroscopic Properties: Prediction of NMR and IR spectra, which can aid in the experimental characterization of the compound.

Electronic Structure Analysis: HOMO, LUMO Energy Levels, and Band Gaps

The electronic structure of a molecule is fundamental to its reactivity and stability. Key to this understanding are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net

For quinoline and its derivatives, Density Functional Theory (DFT) is a commonly employed computational method to calculate these electronic properties. nih.govnih.gov For instance, a DFT study on quinoline itself using the B3LYP/6-31+G(d,p) basis set determined its HOMO and LUMO energies. nih.gov While specific values for this compound are not published, studies on other substituted quinolines show that the nature and position of substituents significantly influence the HOMO and LUMO energies. researchgate.net The electron-withdrawing effects of the two fluorine atoms and the bromine atom are expected to lower both the HOMO and LUMO energy levels of the quinoline core. The propyl group, being an electron-donating group, might slightly raise these energy levels. The precise HOMO-LUMO gap would be a result of the interplay of these electronic effects.

Table 1: Illustrative HOMO, LUMO, and Energy Gap Values for Quinoline Derivatives (Theoretical) Note: These are representative values from literature for analogous compounds and not specific to this compound.

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
Quinoline nih.gov -6.58 -0.87 5.71
8-Hydroxy-2-methylquinoline researchgate.net -5.54 -0.83 4.71

Electrostatic Potential Surface (EPS) Mapping for Reactive Sites

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. It illustrates the electrostatic potential on the electron density surface, with red regions indicating negative potential (electron-rich areas, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor areas, prone to nucleophilic attack).

For halogenated quinolines, the EPS map can highlight the influence of the halogen substituents on the molecule's reactivity. The electronegative fluorine and bromine atoms would create regions of positive potential (σ-holes) on the halogen atoms themselves, making them potential sites for halogen bonding interactions. researchgate.net The nitrogen atom in the quinoline ring is typically a region of negative electrostatic potential, making it a primary site for protonation and hydrogen bonding. researchgate.net The aromatic rings will also exhibit regions of negative potential above and below the plane of the rings. The precise distribution of electrostatic potential on this compound would be a complex interplay of the electron-withdrawing halogens and the electron-donating propyl group, which can be accurately modeled using computational methods.

Molecular Electrostatic Potential (MEP) and Dipole Moment Calculations

The Molecular Electrostatic Potential (MEP) provides a quantitative measure of the electrostatic potential at various points in the space around a molecule. It is instrumental in understanding intermolecular interactions, such as drug-receptor binding. researchgate.net DFT calculations are routinely used to compute the MEP of molecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net

Development of Predictive Models for Biological Activity

QSAR models are developed by correlating various molecular descriptors (physicochemical properties) of a set of compounds with their experimentally determined biological activity. These models, once validated, can be used to predict the activity of new, untested compounds. For quinoline derivatives, QSAR studies have been employed to develop predictive models for various activities, including anticancer, antimalarial, and antibacterial effects. nih.govarabjchem.org

To develop a QSAR model for a series of compounds including this compound, one would first need to synthesize a library of related analogs and test their biological activity. The resulting data would then be used to build and validate a predictive model.

Identification of Descriptors Correlating with Bioactivity

The key to a successful QSAR model is the identification of molecular descriptors that are highly correlated with the biological activity of interest. These descriptors can be categorized as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological, among others.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions for Preclinical Compound Prioritization

In silico ADME prediction is a crucial step in modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. Various computational models and software are available to predict properties such as oral absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicity. orientjchem.orgjournalijtdh.com

Table 2: Commonly Predicted In Silico ADME Properties and Their Significance

ADME Property Significance
Absorption
Caco-2 Permeability Predicts intestinal absorption.
Human Intestinal Absorption (HIA) Percentage of drug absorbed from the gut.
Distribution
Blood-Brain Barrier (BBB) Penetration Indicates potential for CNS activity or side effects.
Plasma Protein Binding (PPB) Affects the free concentration of the drug available to act.
Metabolism
Cytochrome P450 (CYP) Inhibition Predicts potential for drug-drug interactions.
Excretion
Total Clearance Rate at which the drug is removed from the body.
Toxicity
hERG Inhibition Predicts potential for cardiotoxicity.

Theoretical Studies on the Fluorine and Bromine Effects on Electron Density and Reactivity

Computational chemistry and in silico models offer profound insights into the molecular properties of complex organic compounds like this compound. While specific theoretical studies on this exact molecule are not extensively available in public literature, the effects of fluorine and bromine substitution on the electron density and reactivity of quinoline systems have been a subject of scientific investigation. By examining related halogenated quinolines, we can extrapolate the theoretical implications for this compound.

The introduction of halogen atoms, particularly the highly electronegative fluorine and the larger bromine, significantly modulates the electronic landscape of the quinoline core. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). This effect is most pronounced at the positions ortho and para to the substitution. In the case of this compound, the fluorine atoms at positions 6 and 8 would be expected to decrease the electron density of the benzene (B151609) ring of the quinoline system. This reduction in electron density can influence the molecule's susceptibility to electrophilic and nucleophilic attack.

Conversely, halogens also possess a positive mesomeric effect (+M effect) due to their lone pairs of electrons, which can donate electron density to the aromatic system. However, for fluorine, the inductive effect typically outweighs the mesomeric effect. For bromine, the inductive effect is also dominant, though to a lesser extent than fluorine. The position of the bromine atom at C4 is particularly significant as it is in the pyridine (B92270) ring of the quinoline, which is already electron-deficient compared to the benzene ring. The electron-withdrawing nature of the bromine atom at this position would further decrease the electron density at C4.

Theoretical studies on other halogenated quinolines have utilized methods like Density Functional Theory (DFT) to calculate molecular properties. researchgate.net These studies often reveal that halogen substitution impacts the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A lower HOMO-LUMO energy gap generally implies higher chemical reactivity. nih.gov In related halogenated quinoline derivatives, it has been observed that the introduction of halogens can lower the energy of both the HOMO and LUMO, with the specific effect being dependent on the position and nature of the halogen. nih.gov

The reactivity of the quinoline ring is also influenced by these electronic effects. The electron-deficient nature of the pyridine ring in quinoline makes it susceptible to nucleophilic attack, particularly at positions 2 and 4. The presence of a bromine atom at position 4 in this compound makes this site a potential target for nucleophilic substitution reactions. The reactivity of halogenated quinolines in various reactions, such as Pd-catalyzed coupling reactions, is a well-established area of synthetic chemistry. ossila.com

Furthermore, the presence of multiple halogen substituents can lead to complex electronic interactions. In this compound, the combined electron-withdrawing effects of the two fluorine atoms and the bromine atom would render the entire quinoline ring system significantly electron-poor. This would generally decrease its reactivity towards electrophilic aromatic substitution and increase its reactivity towards nucleophilic aromatic substitution. Studies on the mutagenicity of fluoroquinolines have shown that the position of fluorine substitution has a marked effect on the biological activity, which is intrinsically linked to the molecule's electronic properties and reactivity. nih.gov For instance, fluorine substitution at certain positions can enhance mutagenicity, while at other positions it can decrease it. nih.gov

The following table summarizes the expected theoretical effects of the halogen substituents on the electronic properties of the quinoline ring in this compound, based on general principles and findings from related compounds.

SubstituentPositionPrimary Electronic EffectExpected Impact on Quinoline Ring Electron Density
Bromine4Strong -I, Weak +MDecrease
Fluorine6Very Strong -I, Weak +MDecrease
Fluorine8Very Strong -I, Weak +MDecrease

This table illustrates the general electronic effects of halogen substituents on an aromatic system. The actual effects in this compound would be a combination of these individual contributions, influenced by their relative positions.

In silico approaches, such as molecular docking and molecular dynamics simulations, are also used to predict how molecules like halogenated quinolines interact with biological targets. acs.orgnih.gov These studies often correlate the electronic properties of the ligand, such as its electrostatic potential and charge distribution, with its binding affinity to a receptor. The significant alterations in electron density and reactivity due to fluorine and bromine substitution in this compound would be critical determinants of its potential biological activity.

Future Directions and Advanced Research Perspectives for 4 Bromo 6,8 Difluoro 2 Propylquinoline

Rational Design of Next-Generation Halogenated Quinoline (B57606) Analogues

Rational design is a cornerstone of modern medicinal chemistry, enabling the targeted development of compounds with improved efficacy, selectivity, and pharmacokinetic profiles. For 4-Bromo-6,8-difluoro-2-propylquinoline, this approach can be leveraged to create new analogues for specific biological targets. The process involves modifying the core structure to enhance interactions with a target receptor or enzyme while minimizing off-target effects. manchester.ac.ukjuniperpublishers.com

Future research could focus on systematic Structure-Activity Relationship (SAR) studies. By synthesizing a series of related compounds where each of the substituents (bromo, fluoro, propyl) is systematically varied, researchers can elucidate the contribution of each group to a desired biological activity. For instance, replacing the bromine at the 4-position with other halogens (Cl, I) or with hydrogen-bond-donating/accepting groups could modulate binding affinity. Similarly, the propyl group at the 2-position could be altered in length or cyclized to probe the steric requirements of a target's binding pocket.

The design process can be guided by computational modeling and quantum mechanics calculations to predict how structural changes will affect the molecule's interaction with biological targets, such as the heme receptor in antimalarial research or various kinases in oncology. manchester.ac.uknih.gov This predictive power helps prioritize the synthesis of the most promising analogues, saving time and resources.

A key strategy involves creating molecular hybrids, where the this compound scaffold is conjugated with another pharmacophore to create a molecule with a dual mode of action or improved target selectivity. juniperpublishers.com

Table 1: Proposed Analogues for Rational Design Studies

Analogue StructureModification from Parent CompoundRationale for Design
4-Chloro-6,8-difluoro-2-propylquinolineSubstitution of Bromine with Chlorine at C4Investigate the effect of halogen size and electronegativity on activity.
6,8-Difluoro-2-propyl-4-(trifluoromethyl)quinolineSubstitution of Bromine with a CF3 group at C4Enhance metabolic stability and electronic properties.
4-Bromo-2-cyclopropyl-6,8-difluoroquinolineReplacement of n-propyl with a cyclopropyl (B3062369) group at C2Introduce conformational rigidity and explore steric tolerance of binding pockets.
4-Amino-6,8-difluoro-2-propylquinolineSubstitution of Bromine with an Amino group at C4Introduce hydrogen-bonding capability to alter target interactions.

High-Throughput Screening and Combinatorial Chemistry in Quinoline Discovery

To explore the vast chemical space around the this compound scaffold, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. wikipedia.org Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds from a set of common building blocks. acs.orgacs.org This approach is particularly well-suited for quinoline derivatives, where multicomponent reactions (MCRs) can be employed to generate significant molecular diversity in a single step. rsc.org

A prospective research direction would involve developing a robust combinatorial synthesis scheme based on the this compound core. Using this scaffold as a starting point, diverse functional groups could be introduced at various positions. For example, a library could be generated by varying the alkyl group at the 2-position and introducing different substituents at the 4-position via cross-coupling reactions.

Once a library is synthesized, HTS platforms can be used to screen thousands of these compounds rapidly against a panel of biological targets, such as cancer cell lines, pathogenic microbes, or isolated enzymes. youtube.com Automated microscopy and plate readers can quickly identify "hits"—compounds that exhibit a desired biological effect. youtube.com This combination of rapid synthesis and screening dramatically accelerates the discovery of lead compounds for drug development or other applications. youtube.com

Table 2: Hypothetical High-Throughput Screening Cascade

Screening StageMethodologyObjectiveHypothetical Outcome
Primary ScreenCell-based assay (e.g., cytotoxicity against MCF-7 cancer cells)Identify all active compounds in the library.500 "hits" from a 50,000-compound library show >50% growth inhibition.
Dose-Response ConfirmationSerial dilution of primary hits and re-testing.Confirm activity and determine potency (IC50).50 compounds confirmed with IC50 < 10 µM.
Secondary/Orthogonal AssayTarget-based enzymatic assay (e.g., EGFR kinase inhibition). nih.govValidate mechanism of action and rule out non-specific activity.10 compounds show direct inhibition of the target enzyme.
Selectivity PanelScreening against a panel of related kinases or different cell lines.Assess the selectivity of the confirmed hits.2 lead compounds show high potency and selectivity for the target.

Integration of Artificial Intelligence and Machine Learning in Quinoline Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by providing powerful tools for data analysis and prediction. nih.govmdpi.com These technologies can be applied to the study of this compound to accelerate research and development significantly. Given the vast number of possible chemical structures, AI can help navigate this "chemical space" to find promising drug candidates more efficiently. nih.govastrazeneca.com

Future research can employ ML models, such as graph neural networks, to predict the biological and physicochemical properties of virtual analogues of this compound before they are synthesized. astrazeneca.com By training these models on existing data from other quinoline derivatives, it becomes possible to forecast properties like absorption, distribution, metabolism, excretion, and toxicity (ADMET). This predictive capability allows researchers to prioritize candidates with the highest probability of success, reducing the time and cost associated with failed compounds. nih.govbpasjournals.com

AI can also be used to:

Identify New Targets: Analyze large biological datasets (genomics, proteomics) to identify novel protein targets for which quinoline derivatives might be effective.

De Novo Drug Design: Generate entirely new molecular structures optimized for a specific target, using the quinoline scaffold as a starting point.

Drug Repurposing: Screen existing databases of compounds to find new therapeutic uses for known quinoline derivatives. mdpi.com

By integrating AI and ML, the research process becomes a data-driven cycle of prediction, synthesis, and testing, which refines the predictive models with each iteration. jsr.org

Development of Novel Synthetic Methodologies for Enhanced Sustainability

The synthesis of complex molecules like this compound traditionally involves multi-step processes that may use harsh reagents and generate significant waste. nih.gov A crucial area of future research is the development of greener and more sustainable synthetic routes. Green chemistry aims to reduce the environmental impact of chemical processes by using less hazardous solvents, renewable starting materials, and energy-efficient methods. ijpsjournal.comacs.org

Prospective research in this area could focus on:

Catalyst-Free Methods: Exploring reactions that can proceed without toxic metal catalysts, potentially using light, microwave, or ultrasound as energy sources. ijpsjournal.comresearchgate.net

Nanocatalysis: Using highly efficient and recyclable nanocatalysts, such as those based on iron oxide, to drive key synthetic steps. nih.gov These catalysts often work under milder conditions and can be easily separated from the reaction mixture for reuse. nih.gov

One-Pot Syntheses: Designing synthetic pathways where multiple reaction steps are carried out in the same vessel, which minimizes solvent use and purification steps. Multicomponent reactions are a prime example of this approach. rsc.org

Greener Solvents: Replacing traditional organic solvents with more environmentally benign alternatives like water, ethanol (B145695), or ionic liquids. ijpsjournal.com

By applying these principles, the synthesis of this compound and its derivatives can become more efficient, cost-effective, and environmentally friendly. researchgate.net

Exploration of this compound as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological process or target, such as a specific protein. nih.gov Developing this compound into a chemical probe could provide a powerful tool for basic research. The key requirements for a good chemical probe are high potency, selectivity for its target, and demonstrated activity in a cellular context.

Future work could focus on identifying a specific biological target for this compound through techniques like affinity chromatography or activity-based protein profiling. Once a target is validated, the quinoline scaffold can be optimized for potency and selectivity. nih.gov

Alternatively, the inherent fluorescence of some quinoline systems could be exploited. nih.gov Research could be directed toward modifying the this compound structure to create a fluorogenic probe. Such a probe could be designed to be "dark" until it interacts with a specific ion, enzyme, or microenvironment within a living cell, at which point it would "turn on" and fluoresce. This would enable real-time imaging of biological processes with high spatial and temporal resolution. nih.gov

Potential Applications Beyond Traditional Medicinal Chemistry (e.g., Materials Science, Organocatalysis)

While the primary focus for many quinoline derivatives is medicinal chemistry, their unique electronic and structural properties make them attractive for other fields. wikipedia.org

Materials Science: Poly(quinolines) have been investigated as electroluminescent materials for use in Organic Light-Emitting Diodes (OLEDs) due to their high electron mobility and stability. tandfonline.com Future research could explore the synthesis of polymers incorporating the this compound unit. The fluorine atoms could enhance the material's thermal stability and tune its electronic properties, potentially leading to more efficient and durable OLED devices.

Organocatalysis: Organocatalysis uses small organic molecules to catalyze chemical reactions, offering a metal-free alternative to traditional catalysts. nih.gov Chiral quinoline derivatives have been successfully used as organocatalysts in asymmetric synthesis. nih.govthieme-connect.com Research could investigate whether this compound or its derivatives can catalyze specific organic transformations. The electronic nature of the fluorinated and brominated ring system could offer unique reactivity and selectivity in reactions such as aldol (B89426) or Michael additions. nih.gov

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-6,8-difluoro-2-propylquinoline, and how can competing side reactions be minimized?

  • Methodological Answer : The synthesis can be approached via cross-coupling reactions (e.g., Suzuki-Miyaura) using brominated quinoline precursors and alkyl/fluoro-substituted boronic acids. For example, 4-bromo-2-propylquinoline intermediates (analogous to structures in ) may react with fluorinated boronic acids (e.g., 4-Bromo-2-fluorophenylboronic acid, ). To minimize bromine displacement by competing nucleophiles, use anhydrous conditions and Pd-based catalysts with bulky ligands (e.g., SPhos). Monitor reaction progress via TLC or LC-MS to detect intermediates like dehalogenated byproducts.

Q. How should purity and structural integrity of this compound be validated?

  • Methodological Answer : Combine HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) to assess purity (>95% as per standards in ). Confirm structure via 1H^1H/13C^{13}C-NMR, focusing on characteristic signals: downfield shifts for fluorine-substituted carbons (~160-170 ppm in 13C^{13}C-NMR) and splitting patterns for vicinal fluorines (e.g., 3JFF^3J_{F-F}) . High-resolution mass spectrometry (HRMS) can resolve molecular ion clusters ([M+H]+^+) to confirm the molecular formula.

Advanced Research Questions

Q. How can regioselective functionalization of the quinoline core be achieved to avoid over-halogenation or unwanted substitutions?

  • Methodological Answer : Use directing groups (e.g., -NH2_2, -Bpin) to control halogenation positions. For example, prior to bromination, protect the 2-propyl group via silylation to prevent alkyl chain degradation. Fluorination at C6 and C8 can be achieved using Selectfluor® under inert conditions, leveraging steric hindrance from the 2-propyl group to favor difluorination . Post-functionalization deprotection steps (e.g., TBAF for silyl groups) should be optimized via kinetic studies.

Q. What analytical strategies resolve contradictions in spectral data for regioisomers of fluorinated quinolines?

  • Methodological Answer : Employ 2D NMR techniques (e.g., 19F^{19}F-1H^1H-HOESY) to correlate fluorine-proton spatial interactions, distinguishing between 6,8-difluoro and alternative substitution patterns. X-ray diffraction (XRD) of single crystals (grown via slow evaporation in DCM/hexane) provides unambiguous structural confirmation. For ambiguous cases, computational DFT simulations (e.g., Gaussian) can predict 19F^{19}F chemical shifts with <2 ppm error .

Q. How do storage conditions impact the stability of this compound, and what degradation pathways are prevalent?

  • Methodological Answer : Store at -20°C in amber vials under argon to prevent photodegradation and hydrolysis ( ). Accelerated stability studies (40°C/75% RH for 4 weeks) can identify degradation products via LC-MS. Common pathways include debromination (detectable via loss of [M+2] isotope pattern) and oxidation of the propyl chain (monitor for ketone or carboxylic acid byproducts).

Data Analysis and Experimental Design

Q. How should researchers design experiments to reconcile conflicting reactivity data in fluorinated quinoline systems?

  • Methodological Answer : Conduct controlled kinetic studies under varying temperatures, solvents, and catalysts. For example, compare Pd(OAc)2_2/XPhos vs. Pd(dba)2_2/t-BuXPhos in cross-coupling reactions to evaluate ligand effects on reaction efficiency. Use DOE (Design of Experiments) software to model interactions between variables (e.g., temperature, stoichiometry) and quantify their impact on yield/purity .

Q. What computational tools are effective for predicting the reactivity of this compound in nucleophilic aromatic substitution?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to simulate interactions between the quinoline scaffold and nucleophiles (e.g., amines, thiols). Frontier Molecular Orbital (FMO) analysis (via Gaussian) identifies electrophilic centers (e.g., C4 bromine as the primary site). Compare activation energies (ΔG‡) for competing pathways (e.g., C4 vs. C6 substitution) to prioritize synthetic routes .

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